
2,4-Pyrimidinedimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinedimethanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with two hydroxymethyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyrimidinedimethanol typically involves the reaction of pyrimidine derivatives with formaldehyde under basic conditions. One common method includes the reaction of 2,4-dihydroxypyrimidine with formaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Pyrimidinedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,4-dihydroxypyrimidine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: 2,4-Pyrimidinedicarboxylic acid.
Reduction: 2,4-Dihydroxypyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Pyrimidinedimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Pyrimidinedimethanol depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, influencing various biochemical pathways. The hydroxymethyl groups can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2,4-Diaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Dihydroxypyrimidine: A precursor for various pyrimidine derivatives.
2,4-Pyrimidinedicarboxylic acid: An oxidation product of 2,4-Pyrimidinedimethanol with applications in material science.
Uniqueness: this compound is unique due to its dual hydroxymethyl groups, which provide versatile functionalization options. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Propiedades
Número CAS |
4425-66-5 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-2,9-10H,3-4H2 |
Clave InChI |
GZIRFTYIJXLCPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)

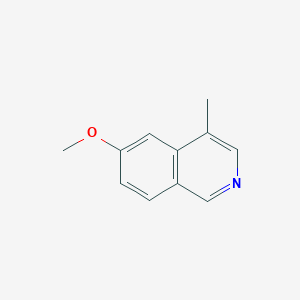
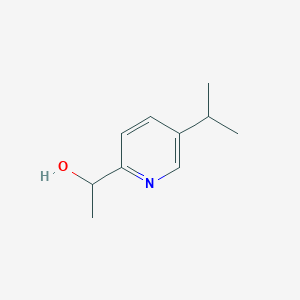
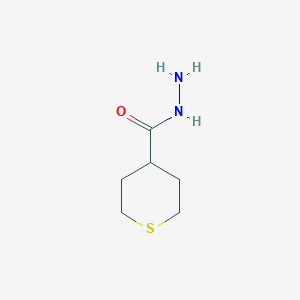
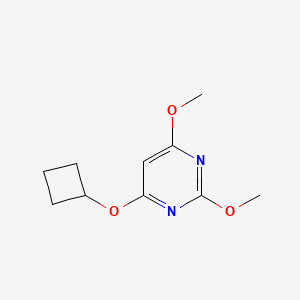
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

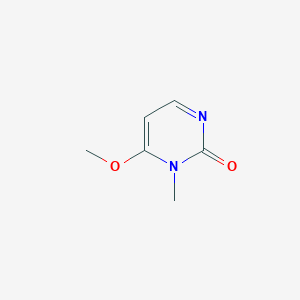
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

